Baccatin IV

Description

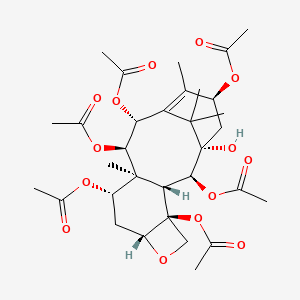

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23+,25+,26-,27-,28-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJGGIKEFAWREN-WBPIOOJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346494 | |

| Record name | Baccatin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57672-77-2 | |

| Record name | Baccatin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Baccatin IV from Taxus Species

Abstract

This technical guide provides an in-depth exploration of Baccatin IV, a taxane diterpenoid found within the complex phytochemical landscape of Taxus species. While often overshadowed by its more famous structural relatives, Paclitaxel (Taxol®) and its key semi-synthetic precursors, Baccatin III and 10-deacetylbaccatin III (10-DAB), this compound is an integral component of the taxane family. This document details the historical context of its discovery, which is intrinsically linked to the broader search for anticancer agents from yew trees. It offers a comprehensive, field-proven guide to the methodologies for its extraction, isolation, and purification from plant material. The protocols herein are presented with a focus on the underlying scientific principles, explaining the causality behind experimental choices to ensure a self-validating and reproducible workflow for researchers, scientists, and professionals in natural product chemistry and drug development.

The Genesis of Taxane Discovery: A Historical Perspective

The story of this compound is inseparable from the landmark discovery of Paclitaxel. In the 1960s, a large-scale screening program by the U.S. National Cancer Institute (NCI) identified cytotoxic activity in the bark extract of the Pacific yew, Taxus brevifolia.[1][2][3] This pivotal finding catalyzed decades of intensive research, leading to the isolation of Paclitaxel and the elucidation of its unique microtubule-stabilizing mechanism of action.[1][4]

The initial reliance on the bark of the slow-growing Pacific yew was ecologically unsustainable, prompting a global search for alternative sources.[3][5] This quest led scientists to investigate other Taxus species, such as the European yew (Taxus baccata) and the Chinese yew (Taxus chinensis), and to explore renewable resources like needles and twigs.[6][7][8] These investigations revealed that Taxus species produce a complex constellation of over 500 structurally related compounds known as taxanes.[1][9] It was within this rich chemical library that this compound, alongside numerous other taxoids, was discovered and structurally characterized.[10] While not a direct precursor in the primary semi-synthetic routes to Paclitaxel, understanding the isolation of compounds like this compound is crucial for developing comprehensive purification strategies for all valuable taxanes from a single biomass source.

Phytochemistry: this compound in the Taxus Genus

This compound is a diterpenoid with the characteristic 6/8/6 tricyclic taxane core. Its structure is distinguished by a specific pattern of ester functional groups, which differentiates it from other taxanes and dictates its chromatographic behavior. Its presence has been confirmed in various yew species, including Taxus chinensis.[10]

The concentration of any single taxane, including this compound, varies significantly depending on the Taxus species, geographical location, time of harvest, and the specific plant part analyzed (bark, needles, or twigs).[11][12] This variability is a critical consideration for any isolation campaign. For instance, 10-deacetylbaccatin III (10-DAB) is notably abundant in the needles of Taxus baccata, making it a preferred source for this key precursor.[7][13] The table below summarizes the typical distribution of major taxanes, highlighting the context in which this compound is found.

| Taxane | Common Source Species | Primary Plant Part | Typical Yield (% dry weight) | Significance |

| Paclitaxel (Taxol®) | Taxus brevifolia | Bark | 0.01% - 0.03%[3][14] | Active anticancer drug |

| 10-Deacetylbaccatin III (10-DAB) | Taxus baccata | Needles | up to 0.3%[3] | Key precursor for Paclitaxel & Docetaxel semi-synthesis |

| Baccatin III | Taxus baccata, T. chinensis | Needles, Cell Cultures | Variable, often lower than 10-DAB | Precursor for Paclitaxel semi-synthesis[6][15] |

| This compound | Taxus chinensis | Needles, Twigs | Variable, typically low | Part of the complex taxane profile[10] |

| Cephalomannine | Taxus spp. | Bark, Needles | Variable, co-elutes with Paclitaxel | Major impurity in Paclitaxel isolation[16] |

The Isolation & Purification Workflow: A Technical Protocol

The isolation of this compound from Taxus biomass is a multi-stage process designed to systematically remove non-target compounds and separate it from other structurally similar taxoids. The overarching strategy relies on a gradient of polarity, transitioning from crude extraction to fine-tuned chromatographic separation.

Caption: High-level workflow for the isolation of this compound.

Step 1: Sourcing and Preparation of Plant Material

Rationale: The choice of renewable biomass (needles and twigs) is an established sustainable practice in the taxane industry.[6][8] Proper preparation is critical for maximizing the efficiency of the subsequent extraction. Drying increases the surface area-to-volume ratio and removes water, which can interfere with extraction solvents. Grinding the dried material into a fine powder ruptures cell walls, ensuring that the solvent can thoroughly penetrate the tissue and solubilize the target taxanes.[2][17]

Protocol:

-

Harvest fresh needles and twigs from the selected Taxus species.

-

Air-dry the plant material in a shaded, well-ventilated area for 7-14 days, or until brittle. Avoid direct sunlight to prevent photochemical degradation of taxanes.

-

Using an industrial-grade grinder or mill, pulverize the dried material into a fine powder (e.g., 40-60 mesh).

-

Store the resulting powder in airtight containers in a cool, dark, and dry place until extraction.

Step 2: Extraction

Rationale: The principle of extraction is to use a solvent in which taxanes are highly soluble, thereby separating them from the insoluble plant matrix (e.g., cellulose). Methanol is a highly effective polar organic solvent for this purpose due to its ability to efficiently solvate the polyhydroxylated taxane core.[18][19] Techniques like ultrasonic-assisted extraction (UAE) can enhance efficiency by using cavitation to accelerate solvent penetration and mass transfer.[20]

Protocol: Methanol Maceration

-

Place 1 kg of powdered Taxus material into a large vessel.

-

Add 5-10 L of methanol to fully submerge the powder.

-

Stir the mixture periodically while allowing it to macerate at room temperature for 24-48 hours.

-

Filter the mixture through cheesecloth or a Büchner funnel to separate the methanol extract (miscella) from the solid plant residue (marc).

-

Repeat the extraction on the marc with fresh methanol at least two more times to ensure exhaustive extraction.

-

Combine all methanol extracts for the next stage.

Step 3: Preliminary Purification via Liquid-Liquid Partitioning

Rationale: The crude methanol extract is a complex mixture containing highly non-polar compounds (lipids, waxes, chlorophylls) and highly polar substances (sugars, salts) in addition to the taxanes. Liquid-liquid partitioning exploits the differential solubility of these components in immiscible solvents. Partitioning against a non-polar solvent like n-hexane removes lipids and waxes.[2] Subsequently, partitioning the aqueous residue against a solvent of intermediate polarity, such as dichloromethane (DCM) or chloroform, effectively extracts the taxanes, leaving more polar impurities behind in the aqueous phase.[2][21]

Protocol:

-

Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a thick, viscous residue.

-

Suspend this residue in a 1:1 mixture of water and methanol (e.g., 2 L total).

-

Transfer the aqueous suspension to a large separatory funnel and add an equal volume of n-hexane (e.g., 2 L).

-

Shake vigorously and allow the layers to separate. Drain and discard the upper n-hexane layer, which contains lipids and waxes. Repeat this step 2-3 times.

-

To the remaining aqueous layer, add an equal volume of dichloromethane.

-

Shake vigorously, allow the layers to separate, and collect the lower dichloromethane layer.

-

Repeat the dichloromethane extraction on the aqueous layer 2-3 more times to ensure complete recovery of taxanes.

-

Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to yield a taxane-enriched solid extract.

Step 4: Chromatographic Separation

Rationale: This is the most critical phase, designed to resolve the complex mixture of taxanes. A multi-step chromatographic approach is essential.

-

Silica Gel Column Chromatography (Normal Phase): This initial step separates compounds based on their polarity. By using a mobile phase that gradually increases in polarity (gradient elution), compounds are eluted in order of increasing polarity.[21] This allows for the separation of taxanes into several fractions, simplifying the mixture for the next stage. Progress is monitored using Thin-Layer Chromatography (TLC).[21][22]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC, Reverse Phase): This high-resolution technique is used for the final purification of this compound from the enriched fractions. A C18 (octadecylsilane) column is typically used, where separation occurs based on hydrophobicity.[19] Less polar compounds are retained longer on the column. This method has the resolving power to separate structurally similar taxanes.

Caption: Chromatographic purification cascade for this compound.

Protocol:

-

Silica Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the taxane-enriched extract from Step 3 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

-

Gradient Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection & Analysis: Collect fractions of the eluate and analyze each using TLC against a this compound standard (if available) to identify the fractions containing the target compound.

-

Pooling and Concentration: Pool the fractions that show a high concentration of this compound and evaporate the solvent.

-

Preparative HPLC: Dissolve the pooled, concentrated fraction in the HPLC mobile phase (e.g., a methanol/water or acetonitrile/water mixture).

-

Inject the solution onto a preparative C18 HPLC column. Elute using an isocratic or gradient mobile phase optimized for the separation of this compound from its closest eluting neighbors.

-

Collect the peak corresponding to this compound, as determined by its retention time relative to a standard.

-

Evaporate the solvent from the collected fraction to yield purified this compound as a solid or amorphous powder.

Structural Confirmation and Purity Analysis

Rationale: Following isolation, it is imperative to confirm the structural identity and assess the purity of the final product. A combination of spectroscopic and spectrometric techniques provides unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and signal integrations provide a complete map of the proton and carbon skeleton, confirming the identity as this compound.[21][23]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the determination of the elemental formula.[21] Tandem MS (MS/MS) experiments can be used to analyze fragmentation patterns, which serve as a structural fingerprint of the molecule.[24]

-

Analytical HPLC: Purity is typically assessed using analytical HPLC with a UV detector (taxanes have a characteristic absorbance around 227 nm).[19] A pure sample should yield a single, sharp peak.

Conclusion and Future Outlook

The discovery and isolation of this compound are emblematic of the broader scientific endeavor to explore the chemical diversity of the Taxus genus. The methodologies detailed in this guide, rooted in fundamental principles of solvent extraction and multi-stage chromatography, provide a robust framework for obtaining this and other valuable taxanes. While this compound is not a primary commercial target like Paclitaxel or 10-DAB, its successful isolation demonstrates a comprehensive mastery of taxane purification, a skill set essential for natural product chemists.

Future efforts will likely continue to focus on optimizing these processes and exploring alternative production platforms. Plant cell culture, where cell lines are grown in bioreactors and induced to produce taxanes, offers a sustainable and controllable alternative to harvesting from wild or cultivated trees.[15][25] Continued research into the biosynthetic pathways and genetic engineering of these cell lines may one day allow for the targeted overproduction of specific taxoids, including this compound, for further pharmacological investigation.

References

-

Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (n.d.). MDPI. [Link]

-

Patel, R. N. (1998). TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Annual Review of Microbiology, 52, 361-395. [Link]

-

Kingston, D. G. I., & Swindell, C. S. (1999). A New Semisynthesis of Paclitaxel from Baccatin III. Journal of Natural Products, 62(7), 1068-1071. [Link]

-

Kingston, D. G. I., & Swindell, C. S. (1999). A New Semisynthesis of Paclitaxel From Baccatin III. Journal of Natural Products, 62(7), 1068-71. [Link]

-

Taxanes: natural chemotherapeutics. (2022, August 2). Lab Associates. [Link]

-

Croteau, R., & Ketchum, R. E. B. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry Reviews, 20(4), 859–919. [Link]

-

A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (2023). MDPI. [Link]

-

Discovery of Taxol. (n.d.). University of Bristol. [Link]

- Enhanced production of taxanes by cell cultures of taxus species. (1997).

-

Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). (2023, February 26). International Journal of Molecular Sciences. [Link]

-

Paclitaxel total synthesis. (n.d.). Wikipedia. [Link]

-

Paclitaxel total synthesis. (n.d.). chemeurope.com. [Link]

-

Ultrasonic-assisted extraction of 10-deacetylbaccatin III from Taxus baccata L.: optimization using response surface methodology. (n.d.). DSpace Repository - Aksaray Üniversitesi. [Link]

-

Mroczek, T. (2003). Investigation on preparative thin-layer chromatographic separation of taxoids from Taxus baccata L. Journal of Planar Chromatography -- Modern TLC, 16(5), 346-353. [Link]

-

Grobosch, T., et al. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 36-43. [Link]

- Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. (2001).

-

New taxanes from Taxus baccata L. (2016, May 14). ResearchGate. [Link]

-

Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(6), e2200841. [Link]

- Process for the isolation and purification of taxol and taxanes

-

Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

-

The Presence of Taxol and Related Compounds in Taxus Baccata Native to the Ukraine (Crimea), Georgia, and Southern Russia. (1992). Scholarship @ Claremont. [Link]

-

From the Pacific Yew (Taxus brevifolia) to the English Yew (Taxus baccata): Steps Towards the Discovery of Docetaxel (Taxotere®). (n.d.). ResearchGate. [Link]

-

Shirshekan, M., et al. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 16(4), 1489-1498. [Link]

-

Improved Methodology for Preparative Isolation of Paclitaxel (Taxol ® ) from Taxus baccata. (n.d.). ResearchGate. [Link]

-

The effects of Fusarium graminearum cell extracts and culture filtrates on the production of paclitaxel and 10-deacetylbaccatin III in suspension cell cultures of Taxus baccata L. (2025, February 20). BMC Plant Biology. [Link]

-

A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (2023, November 10). Plants. [Link]

-

Isolation and identification of secondary metabolites from taxus media suspension cell culture. (n.d.). UBC Library Open Collections. [Link]

-

Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (n.d.). ResearchGate. [Link]

-

An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. (2024, May 31). MDPI. [Link]

-

Squalestatin-induced production of taxol and baccatin in cell suspension culture of yew (Taxus baccata L.). (2014, June 11). Turkish Journal of Biology. [Link]

-

Paoli, M., et al. (2013). Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 51(12), 821-827. [Link]

Sources

- 1. labassociates.com [labassociates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery [ch.ic.ac.uk]

- 4. A Deep Dive into the Botanical and Medicinal Heritage of Taxus [mdpi.com]

- 5. annualreviews.org [annualreviews.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarship.claremont.edu [scholarship.claremont.edu]

- 13. researchgate.net [researchgate.net]

- 14. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO1997044476A1 - Enhanced production of taxanes by cell cultures of taxus species - Google Patents [patents.google.com]

- 16. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Baccatin IV: Elucidating a Key Taxane Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Baccatin IV in Taxane Chemistry

This compound is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds that has had a profound impact on cancer chemotherapy. While not as widely known as its famous relatives, paclitaxel (Taxol®) and docetaxel (Taxotere®), this compound and its analogues are of significant interest as key precursors and synthetic intermediates in the development of novel anti-cancer agents. The intricate and highly oxygenated tetracyclic core of this compound presents a formidable challenge for structural elucidation and a fascinating subject for spectroscopic analysis.

Accurate spectroscopic characterization is the bedrock of natural product chemistry and drug development, providing the definitive fingerprint for identification, purity assessment, and structural verification. This guide offers an in-depth exploration of the spectroscopic data of taxanes, with a focus on the structural features of this compound. Due to the limited availability of a complete, published dataset for this compound itself, this guide will utilize the comprehensive spectroscopic data available for the closely related analogue, 1-Dehydroxythis compound, as a primary reference. This will be supplemented with contextual data from other baccatin derivatives to provide a robust framework for researchers working with these complex molecules.

The Molecular Architecture of this compound

The structure of this compound is characterized by a complex 6-8-6 fused ring system, further constrained by an oxetane ring. The extensive stereochemistry and dense functionalization of this scaffold give rise to a rich and informative spectroscopic profile.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques (COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete assignment of the molecular structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of a baccatin derivative is characterized by a wide dispersion of signals, with protons on the taxane core appearing in the upfield region and aromatic protons from the benzoyl group appearing downfield. The following table summarizes the ¹H NMR data for 1-Dehydroxythis compound, which serves as a close reference for this compound.

Table 1: ¹H NMR Spectroscopic Data of 1-Dehydroxythis compound (400 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 5.65 | d | 7.0 |

| 3 | 3.85 | d | 7.0 |

| 5 | 4.98 | d | 8.0 |

| 6a | 2.55 | m | |

| 6b | 1.85 | m | |

| 7 | 4.45 | dd | 10.5, 6.5 |

| 9 | 5.50 | d | 9.5 |

| 10 | 6.40 | s | |

| 13 | 4.20 | m | |

| 14a | 2.30 | m | |

| 14b | 1.90 | m | |

| 16 | 1.15 | s | |

| 17 | 1.70 | s | |

| 18 | 2.10 | s | |

| 19 | 1.05 | s | |

| 20a | 4.35 | d | 8.0 |

| 20b | 4.25 | d | 8.0 |

| 4-OAc | 2.25 | s | |

| 9-OAc | 2.00 | s | |

| 10-OAc | 2.15 | s | |

| Benzoyl-H | 8.10 | d | 7.5 |

| 7.60 | t | 7.5 | |

| 7.50 | t | 7.5 |

Data sourced from a representative analysis of 1-Dehydroxythis compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). The chemical shifts for 1-Dehydroxythis compound are presented below.

Table 2: ¹³C NMR Spectroscopic Data of 1-Dehydroxythis compound (100 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 79.0 | 14 | 35.5 |

| 2 | 76.5 | 15 | 43.0 |

| 3 | 46.0 | 16 | 26.8 |

| 4 | 81.0 | 17 | 14.8 |

| 5 | 84.5 | 18 | 22.5 |

| 6 | 37.0 | 19 | 10.5 |

| 7 | 75.5 | 20 | 76.0 |

| 8 | 58.5 | 4-OAc (C=O) | 170.5 |

| 9 | 79.5 | 4-OAc (CH₃) | 21.0 |

| 10 | 81.5 | 9-OAc (C=O) | 170.0 |

| 11 | 134.0 | 9-OAc (CH₃) | 21.2 |

| 12 | 142.0 | 10-OAc (C=O) | 169.5 |

| 13 | 72.0 | 10-OAc (CH₃) | 20.8 |

| Benzoyl (C=O) | 167.0 | Benzoyl (C-ipso) | 129.5 |

| Benzoyl (C-o) | 130.0 | Benzoyl (C-m) | 128.5 |

| Benzoyl (C-p) | 133.5 |

Data sourced from a representative analysis of 1-Dehydroxythis compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, carbonyl (from acetate and benzoate esters), and C-O bonds, as well as the skeletal vibrations of the taxane core.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3500 | O-H | Stretching (from hydroxyl groups) |

| ~1735 | C=O | Stretching (from acetate esters) |

| ~1720 | C=O | Stretching (from benzoate ester) |

| ~1600, ~1450 | C=C | Stretching (from aromatic ring) |

| ~1240 | C-O | Stretching (from esters) |

| ~1070 | C-O | Stretching (from alcohols and oxetane ring) |

These are expected values based on the known functional groups of this compound and general IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for taxanes, which typically results in the formation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[1]

Table 4: Mass Spectrometry Data for Baccatin III (a close analogue of this compound)

| Ion | m/z (calculated) | m/z (observed) |

| [M+NH₄]⁺ | 604.28 | 603 |

Data for Baccatin III, a closely related compound, is presented for reference.[1] The molecular formula of this compound is C₃₄H₄₄O₁₄, with a molecular weight of 676.7 g/mol . Therefore, the expected [M+H]⁺ ion would be at m/z 677.7 and the [M+Na]⁺ ion at m/z 699.7.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for the spectroscopic characterization of taxanes like this compound.

NMR Spectroscopy

A detailed protocol for acquiring quantitative ¹H NMR (qHNMR) can be adapted for this compound.[2]

-

Sample Preparation: Accurately weigh approximately 10 mg of the purified this compound sample.[2] Dissolve the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).[2] Filter the solution through a small cotton plug into a 5 mm NMR tube.[2]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to check the sample concentration and shimming. For quantitative analysis, use a pulse sequence with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard 2D NMR experiments, including COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) to establish the complete connectivity of the molecule.

Figure 2: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution into the electrospray ionization source of a mass spectrometer. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.[3]

Conclusion

The spectroscopic characterization of this compound and its analogues is a critical step in the ongoing research and development of new taxane-based therapeutics. While a complete, published dataset for this compound remains elusive, the detailed analysis of closely related compounds like 1-Dehydroxythis compound provides a robust framework for its identification and structural elucidation. The combination of 1D and 2D NMR, IR, and MS provides a comprehensive picture of this complex natural product, enabling researchers to confidently work with this important class of molecules. The protocols and data presented in this guide serve as a valuable resource for scientists in the field of natural product chemistry and drug discovery.

References

-

ResearchGate. 1 H-and 13 C-NMR Chemical Shift Assignments of 1 and 2. [Online] Available at: [Link]

-

ResearchGate. Liquid chromatography electrospray ionization mass spectra (LC-ESI-MS).... [Online] Available at: [Link]

-

Pauli, G. F. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 70(4), 589–595. [Online] Available at: [Link]

-

Chemistry LibreTexts. IR Spectroscopy. (2022). [Online] Available at: [Link]

-

PubMed. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. (2009). [Online] Available at: [Link]

Sources

The Linchpin of Paclitaxel Synthesis: A Technical Guide to the Role of Baccatin IV

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Baccatin IV's pivotal role in the biosynthesis of the blockbuster anti-cancer drug, paclitaxel. Moving beyond a mere recitation of pathway steps, this document delves into the enzymatic intricacies, regulatory nuances, and analytical methodologies that define our current understanding. It is designed to be a valuable resource for researchers actively engaged in the fields of natural product biosynthesis, metabolic engineering, and pharmaceutical development.

Introduction: Paclitaxel and the Quest for a Sustainable Supply

Paclitaxel, commercially known as Taxol, is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Initially isolated from the bark of the Pacific yew tree (Taxus brevifolia), its complex structure and low natural abundance have driven extensive research into alternative and sustainable production methods.[2] While total chemical synthesis is feasible, it is commercially impractical due to its complexity and low yields.[2] This has placed a significant emphasis on semi-synthetic approaches, which utilize advanced, naturally-derived precursors, and on the burgeoning field of synthetic biology to reconstitute the biosynthetic pathway in heterologous hosts. At the heart of these endeavors lies a thorough understanding of the intricate biosynthetic pathway, where this compound emerges as a key molecular scaffold.

The Paclitaxel Biosynthetic Pathway: A Multi-step Enzymatic Cascade

The biosynthesis of paclitaxel is a complex process involving an estimated 20 enzymatic reactions.[3] It can be broadly divided into three stages: the formation of the taxane core, the intricate oxygenation and acylation of this core to form baccatin III, and the final attachment of the C-13 side chain.[4]

The journey begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the parent taxane skeleton, taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TS).[5] A series of subsequent oxygenations and acylations, orchestrated by a suite of cytochrome P450 monooxygenases and acyltransferases, progressively decorate the taxane ring system.

This compound: A Critical Branch-Point Intermediate

This compound is a naturally occurring taxane diterpenoid that serves as a crucial intermediate in the paclitaxel biosynthetic pathway.[5] Its strategic importance lies in its position as a precursor to the more advanced intermediate, baccatin III, the immediate precursor to which the C-13 side chain is attached.

The Genesis of this compound: The Role of Taxane 1β-Hydroxylase (T1βH)

The formation of this compound is a critical hydroxylation event catalyzed by the enzyme taxane 1β-hydroxylase (T1βH) . This enzyme introduces a hydroxyl group at the C-1 position of its precursor, 1-dehydroxythis compound .[4][6] The identification and characterization of T1βH has been a significant step in elucidating the complete paclitaxel pathway.[4][6]

Recent studies have identified T1βH as a 2-oxoglutarate-dependent dioxygenase.[6] The functional characterization of this enzyme has been instrumental in advancing efforts to reconstitute the baccatin III biosynthetic pathway in heterologous systems like Nicotiana benthamiana.[7]

The biosynthetic pathway leading to this compound is a testament to the intricate molecular choreography of natural product synthesis. The following diagram illustrates the key enzymatic steps immediately surrounding the formation of this compound.

Caption: Biosynthetic pathway highlighting the formation of this compound.

Downstream Conversion to Baccatin III

While this compound is a key intermediate, the more immediate precursor for the semi-synthesis of paclitaxel is baccatin III . The conversion of intermediates derived from this compound to baccatin III involves a series of reactions, including the crucial acetylation of 10-deacetylbaccatin III (10-DAB) . This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[8][9] The high specificity of DBAT for the C-10 hydroxyl group makes it a valuable tool for both in vivo and in vitro synthesis of baccatin III.[10]

Quantitative Analysis of this compound and Related Taxanes

The ability to accurately quantify this compound and other taxane intermediates is crucial for optimizing production in Taxus cell cultures and for monitoring the efficiency of biosynthetic pathways reconstituted in heterologous hosts. High-performance liquid chromatography (HPLC) is the most widely used analytical technique for this purpose.

| Taxane | Concentration Range in Taxus Cell Cultures (µg/g dry weight) | Notes |

| This compound | Data not widely reported, but present as a minor taxoid. | Often analyzed in conjunction with other major taxoids. |

| 10-deacetylbaccatin III (10-DAB) | 4 - 1662 | Highly variable depending on the Taxus species and elicitation conditions.[11][12] |

| Baccatin III | ~0.014 mg/L/day (productivity) | A key precursor for paclitaxel semi-synthesis.[11] |

| Paclitaxel | 20 - 540 µg/L | Production is often enhanced through elicitation.[12] |

Experimental Protocols

In Vitro Assay for Taxane 1β-hydroxylase (T1βH)

This protocol provides a general framework for the in vitro characterization of T1βH activity.

1. Enzyme Preparation:

-

Heterologously express the T1βH gene (e.g., in E. coli or insect cells) and purify the recombinant protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 10% glycerol).

-

The reaction mixture (e.g., 100 µL final volume) should contain:

-

Purified T1βH enzyme (e.g., 1-5 µg)

-

1-dehydroxythis compound (substrate, e.g., 50-100 µM)

-

2-oxoglutarate (co-substrate, e.g., 1 mM)

-

Ascorbate (co-factor, e.g., 2 mM)

-

FeSO₄ (co-factor, e.g., 0.5 mM)

-

3. Reaction Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

4. Product Extraction and Analysis:

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol).

-

Analyze the product (this compound) by HPLC or LC-MS.

HPLC Analysis of this compound and Related Taxanes

This protocol outlines a general method for the separation and quantification of taxanes from Taxus cell culture extracts.

1. Sample Preparation:

-

Lyophilize harvested Taxus cells.

-

Extract the dried cells with a suitable solvent (e.g., methanol) using sonication or maceration.

-

Filter the extract and evaporate the solvent.

-

Redissolve the residue in the HPLC mobile phase and filter through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 227 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

3. Quantification:

-

Prepare a series of standard solutions of authentic this compound and other taxanes of interest at known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of the taxanes in the samples by comparing their peak areas to the respective calibration curves.

Caption: General workflow for HPLC analysis of taxanes.

Conclusion and Future Perspectives

This compound stands as a critical juncture in the complex biosynthetic pathway of paclitaxel. The elucidation of its formation, catalyzed by taxane 1β-hydroxylase, has been a significant advancement in the field. A comprehensive understanding of the enzymology and regulation surrounding this compound is paramount for the successful metabolic engineering of paclitaxel production in heterologous systems. Future research will likely focus on the detailed kinetic characterization of T1βH and other upstream enzymes, the optimization of their expression and activity in microbial or plant-based chassis, and the fine-tuning of the metabolic flux towards the efficient synthesis of baccatin III and, ultimately, paclitaxel. These efforts will be instrumental in developing a sustainable and economically viable source of this life-saving chemotherapeutic agent.

References

-

The Paclitaxel Biosynthesis Pathway Unlocked. (2025). PMC. [Link]

-

A novel step towards the heterologous biosynthesis of paclitaxel: Characterization of T1βOH taxane hydroxylase. (2024). Metabolic Engineering. [Link]

-

Transcriptome and Metabolome Analyses of Taxus chinensis var. mairei Tissues Provide New Insights into the Regulation of Paclitaxel Biosynthesis. (2023). International Journal of Molecular Sciences. [Link]

-

A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. (2020). Frontiers in Plant Science. [Link]

-

Recent advances in paclitaxel biosynthesis and regulation. (2024). Journal of Experimental Botany. [Link]

-

Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation. (2022). Plants. [Link]

-

Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2024). Horticulture Research. [Link]

-

Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. (2015). Journal of Medicinal Plants. [Link]

-

Total biosynthesis of baccatin III (16) and... (2024). ResearchGate. [Link]

-

Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). (2023). International Journal of Molecular Sciences. [Link]

-

Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions. (2022). Frontiers in Plant Science. [Link]

-

Computational redesign of taxane-10β-hydroxylase for de novo biosynthesis of a key paclitaxel intermediate. (2023). Applied Microbiology and Biotechnology. [Link]

-

Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. (1996). Biochemical and Biophysical Research Communications. [Link]

-

Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2021). International Journal of Molecular Sciences. [Link]

-

Outline of the Taxol biosynthetic pathway. Illustrated are the... (2002). ResearchGate. [Link]

-

Putative pathway for the biosynthesis of Taxol in Taxus. (2013). ResearchGate. [Link]

-

A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. (2020). PubMed Central. [Link]

-

Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. (2013). ResearchGate. [Link]

-

Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. (2017). Biochemistry. [Link]

Sources

- 1. A novel step towards the heterologous biosynthesis of paclitaxel: Characterization of T1βOH taxane hydroxylase – ScienceOpen [scienceopen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome and Metabolome Analyses of Taxus chinensis var. mairei Tissues Provide New Insights into the Regulation of Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation [mdpi.com]

- 12. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

Baccatin IV CAS number and chemical formula

An In-Depth Technical Guide to Baccatin IV for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring taxane diterpenoid isolated from various species of the yew tree (Taxus)[1]. As a member of the taxane family, it shares the characteristic complex fused ring system that forms the core of some of the most potent anticancer agents known, including paclitaxel (Taxol®) and docetaxel (Taxotere®). While not as biologically active as paclitaxel itself, this compound is a crucial intermediate in the semi-synthesis of novel taxane derivatives, making it a molecule of significant interest to medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical properties, isolation, characterization, and its pivotal role in the development of next-generation chemotherapeutics.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective utilization in a research and development setting. These parameters influence everything from solvent selection for extraction and purification to reaction conditions for semi-synthesis.

| Property | Value | Source(s) |

| CAS Number | 57672-77-2 | [1][2] |

| Chemical Formula | C₃₂H₄₄O₁₄ | [1] |

| Molecular Weight | 652.69 g/mol | [1] |

| Predicted Relative Density | 1.31 g/cm³ | [1] |

| Appearance | Typically a white to off-white powder | N/A |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [1] |

Isolation and Purification: A Practical Workflow

This compound, like other taxanes, is typically extracted from the needles, bark, or other parts of the Taxus species. The choice of plant material is often dictated by the relative abundance of the target taxane and sustainability considerations. The following protocol outlines a generalized, multi-step process for the isolation and purification of this compound, emphasizing the rationale behind each step.

Step 1: Extraction

The initial step involves the liberation of taxanes from the plant matrix.

-

Milling: The dried plant material (e.g., needles) is ground into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction: The powdered material is then extracted with a polar solvent, most commonly methanol. Methanol is effective at solubilizing the moderately polar taxanes. This is often followed by a partitioning step with a less polar solvent like dichloromethane to selectively extract the taxoids.[3]

Rationale: This liquid-liquid partitioning helps to remove highly polar impurities (sugars, salts) that remain in the aqueous phase and very non-polar compounds (lipids, waxes) that would be extracted by even less polar solvents like hexane.[4]

Step 2: Chromatographic Purification

Due to the chemical complexity of the crude extract, which contains a multitude of related taxanes, multi-stage chromatography is essential for isolating pure this compound.

-

Silica Gel Column Chromatography: The concentrated extract is first subjected to column chromatography on silica gel.[4] A gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[4]

-

Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to high purity (>98%), preparative HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water.[3]

Rationale: The initial silica gel chromatography provides a coarse separation based on polarity. Preparative HPLC offers much higher resolution, allowing for the separation of structurally similar taxanes that may co-elute during the initial column chromatography.

Caption: Generalized workflow for the isolation and purification of this compound.

Role in Semi-Synthesis of Anticancer Agents

This compound's primary value lies in its utility as a scaffold for the semi-synthesis of paclitaxel and other proprietary taxane analogues. The core taxane ring structure is incredibly complex to synthesize from scratch. Therefore, using a naturally abundant precursor like this compound or its close relative, Baccatin III, is a more economically viable approach.[5]

The key structural difference between this compound and Baccatin III is the presence of an additional acetyl group. The semi-synthetic process involves the selective chemical modification of the hydroxyl groups on the baccatin core, followed by the attachment of the crucial C13 side chain, which is essential for the anticancer activity of paclitaxel.[5]

Caption: Simplified schematic of this compound's role in paclitaxel semi-synthesis.

Analytical Characterization Techniques

Rigorous analytical characterization is imperative to confirm the identity and purity of isolated or synthesized this compound. A combination of spectroscopic and chromatographic methods is typically employed.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of a sample and to quantify the amount of this compound present.

-

Typical Protocol:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the precise chemical structure and confirm the identity of the compound.

-

Methodology:

-

¹H NMR: Provides information on the number and chemical environment of protons, revealing characteristic signals for the acetyl methyl groups and the complex pattern of methine and methylene protons of the taxane core.[4]

-

¹³C NMR: Shows the signals for all carbon atoms in the molecule.

-

2D NMR (COSY, HMQC/HSQC, HMBC): These advanced techniques are crucial for definitively assigning all proton and carbon signals and establishing the connectivity of the atoms within the complex taxane skeleton.[4]

-

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition of the molecule.

-

Methodology: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to obtain a highly accurate mass measurement, which can be used to confirm the chemical formula.[4] Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information.[4]

Conclusion

This compound represents more than just another natural product; it is a vital starting material in the ongoing effort to combat cancer. Its intricate structure, while a challenge to isolate and purify, provides a valuable chemical scaffold for the development of life-saving therapeutics. A thorough understanding of its properties and the technical protocols for its handling and analysis is fundamental for any researcher or organization involved in the field of oncology drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the successful utilization of this compound in these critical endeavors.

References

- BenchChem. (n.d.). Early studies on the characterization of 1-Dehydroxythis compound.

- ChemFaces. (n.d.). 1-Dehydroxythis compound (CAS#57672-78-3).

-

Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(6), e2200841. Retrieved from [Link]

- U.S. Patent No. 6,307,071 B1. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.

Sources

- 1. This compound | TargetMol [targetmol.com]

- 2. 1-Dehydroxythis compound (CAS#57672-78-3); 9-Dihydro-13-acetylbaccatin III (CAS#14... | Manufacturer ChemFaces [chemfaces.com]

- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from Baccatin IV

Abstract: Paclitaxel (marketed as Taxol®) remains one of the most pivotal chemotherapeutic agents in the oncologist's arsenal. Its complex molecular architecture, however, presents a significant synthetic challenge. Historically, the isolation of paclitaxel from the bark of the Pacific yew (Taxus brevifolia) was inefficient and ecologically unsustainable.[1] The advent of semi-synthesis, utilizing more abundant precursors from renewable sources like the needles and twigs of various yew species, has become the cornerstone of commercial paclitaxel production.[2][3] This guide provides a comprehensive overview and detailed protocols for the semi-synthesis of paclitaxel, starting from Baccatin IV, a naturally occurring taxane derivative. The proposed pathway involves an initial strategic conversion of this compound to the well-established precursor, Baccatin III, followed by the classical three-step sequence of C-7 hydroxyl protection, side-chain attachment, and deprotection. This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis and medicinal chemistry.

Introduction: The Strategic Importance of Semi-Synthesis

The paclitaxel molecule is a complex diterpenoid consisting of a tetracyclic core known as baccatin III and an ester side chain at the C-13 position, which is crucial for its anticancer activity. While total synthesis has been achieved, it is a lengthy and low-yielding process, making it commercially unviable for large-scale production.[4] The semi-synthetic approach, which starts with advanced natural precursors, elegantly circumvents these challenges. The most common precursors are 10-deacetylbaccatin III (10-DAB) and Baccatin III, which are significantly more abundant in the renewable needles of the European yew (Taxus baccata) than paclitaxel itself.[2]

This compound, another taxane found in various yew species, shares the core structure of Baccatin III but differs in its acylation pattern. This guide outlines a rational synthetic strategy that leverages the existing, well-optimized methodologies for paclitaxel synthesis from Baccatin III by first proposing a selective deacylation of this compound.

Overall Synthetic Workflow

The semi-synthesis of paclitaxel from this compound can be envisioned as a four-stage process. This modular approach allows for clear checkpoints and purification of intermediates, ensuring the final product's high purity.

Caption: Overall workflow for the semi-synthesis of paclitaxel from this compound.

Experimental Protocols

Stage 1: Selective Deacylation of this compound to Baccatin III

Scientific Rationale: The primary structural difference between this compound and the key intermediate Baccatin III often lies at the C-4 position. To utilize the well-established downstream synthetic route, a selective deacylation at this position is necessary. While enzymatic methods for selective deacylation of taxanes have been reported and offer high specificity, a chemical approach using controlled basic hydrolysis can also be effective. The C-4 acetate is known to be more labile under certain conditions compared to other ester groups on the taxane core.

Proposed Protocol: Controlled Basic Hydrolysis

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 1:1 v/v) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Base Addition: Slowly add a solution of sodium bicarbonate (NaHCO₃) or a mild organic base in water dropwise to the reaction mixture. The final concentration of the base should be carefully controlled to favor mono-deacylation.

-

Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to maximize the formation of Baccatin III while minimizing the formation of over-hydrolyzed byproducts.

-

Quenching: Once the reaction has reached optimal conversion, quench it by adding a weak acid, such as acetic acid, to neutralize the base.

-

Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate pure Baccatin III.

| Parameter | Recommended Condition |

| Solvent | THF/MeOH |

| Base | NaHCO₃ (aqueous solution) |

| Temperature | 0 °C to room temperature |

| Monitoring | TLC (e.g., 50% Ethyl Acetate/Hexanes) |

| Purification | Silica Gel Chromatography |

Stage 2: Protection of the C-7 Hydroxyl Group of Baccatin III

Protocol: Synthesis of 7-O-Triethylsilyl (TES) Baccatin III

-

Azeotropic Drying: Dissolve Baccatin III (1 equivalent) in anhydrous pyridine and remove the solvent under reduced pressure. Repeat this process twice to ensure the starting material is anhydrous.

-

Reaction Setup: Dissolve the dried Baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Silylating Agent Addition: Cool the solution to 0 °C and add triethylsilyl chloride (TES-Cl, ~1.5 equivalents) dropwise with stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M hydrochloric acid (HCl) to remove pyridine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude 7-O-TES-Baccatin III is often of sufficient purity for the next step. If necessary, it can be further purified by flash chromatography on silica gel.

| Reagent | Molar Equivalents | Purpose |

| Baccatin III | 1 | Starting Material |

| Pyridine | Solvent | Base and Solvent |

| TES-Cl | 1.5 | Protecting Group Reagent |

Stage 3: Coupling of the Paclitaxel Side Chain

Scientific Rationale: The esterification of the sterically hindered C-13 hydroxyl group of the baccatin core with the paclitaxel side chain is a critical step. The Ojima-Holton β-lactam method is a highly efficient and stereoselective approach for this transformation.[3] It involves the reaction of the lithium alkoxide of 7-O-TES-Baccatin III with a protected β-lactam, which opens to form the desired ester linkage with the correct stereochemistry at the C-2' and C-3' positions.

Caption: Key components of the Ojima-Holton β-lactam coupling reaction.

Protocol: Coupling with a β-Lactam

-

Preparation of 7-O-TES-Baccatin III Solution: Dissolve 7-O-TES-Baccatin III (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Deprotonation: Cool the solution to a low temperature (e.g., -40 °C to -78 °C). Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, ~1.1 equivalents) dropwise to generate the lithium alkoxide at the C-13 position. Stir for approximately 30 minutes.

-

β-Lactam Addition: Add a solution of the protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, ~1.2 equivalents) in anhydrous THF to the reaction mixture.

-

Reaction: Allow the reaction to proceed at the low temperature, monitoring by TLC for the consumption of the baccatin derivative.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting protected paclitaxel derivative by flash chromatography on silica gel.

Stage 4: Deprotection to Yield Paclitaxel

Scientific Rationale: The final step in the synthesis is the removal of the protecting groups. In this scheme, the C-7 TES group and the C-2' TES group (if present on the β-lactam) need to be cleaved. This is typically achieved under mild acidic conditions that do not affect the other ester functionalities in the paclitaxel molecule. Formic acid or a buffered solution of hydrofluoric acid are commonly employed for this purpose.[7]

Protocol: Silyl Ether Deprotection

-

Dissolution: Dissolve the purified, protected paclitaxel derivative in a suitable solvent system, such as a mixture of THF and acetonitrile.

-

Acidic Treatment: Add a deprotecting agent. A common choice is a solution of formic acid in the reaction solvent or a buffered solution of hydrofluoric acid in pyridine (HF-Pyridine).

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or HPLC until the starting material is fully consumed.

-

Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude paclitaxel.

Purification and Characterization of Paclitaxel

Rationale: The crude paclitaxel obtained after deprotection will contain residual reagents and minor byproducts. A robust purification protocol is essential to obtain pharmaceutical-grade material. Characterization is then performed to confirm the identity and purity of the final product.

Purification Protocol

-

Initial Purification (Column Chromatography):

-

Subject the crude paclitaxel to silica gel column chromatography using a gradient elution of ethyl acetate in hexanes or dichloromethane in acetone.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing pure paclitaxel and concentrate under reduced pressure.

-

-

Final Purification (Recrystallization or Preparative HPLC):

-

Recrystallization: Dissolve the partially purified paclitaxel in a minimal amount of a suitable solvent (e.g., acetone or methanol) and induce crystallization by the slow addition of a less polar solvent (e.g., hexanes or water).

-

Preparative HPLC: For the highest purity, the material can be purified using a semi-preparative or preparative reverse-phase HPLC system.[8][9]

-

| Purification Step | Stationary Phase | Mobile Phase (Typical) |

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes |

| Preparative HPLC | C18 | Gradient of Acetonitrile in Water |

Characterization Methods

The identity and purity of the synthesized paclitaxel must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by comparing its retention time to a certified reference standard. The area under the peak can be used for quantification.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for this analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule and confirm that it matches the known spectrum of paclitaxel.

References

- MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents. (n.d.).

- US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents. (n.d.).

-

He, S., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health. Retrieved January 16, 2026, from [Link]

- Samaranayake, G., Neidigh, K. A., & Kingston, D. G. (1993). Modified taxols, 8. Deacylation and reacylation of baccatin III.

- Hanson, R. L., et al. (2006). Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. Biochemical Society Transactions, 34(Pt 4), 655-657.

-

Ojima, I. (n.d.). Next Generation Taxoids. Ojima Research Group - Stony Brook University. Retrieved January 16, 2026, from [Link]

-

Pandit, U. K., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PubMed Central. Retrieved January 16, 2026, from [Link]

- Chmurny, G. N., et al. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine.

-

Holton, R. A., et al. (1995). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Patel, R. N. (1998). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Kawamura, M., et al. (2010). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Request PDF. Retrieved January 16, 2026, from [Link]

-

Ghassempour, A., et al. (2012). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Kou, P., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. PubMed Central. Retrieved January 16, 2026, from [Link]

-

Gangadevi, V., & Muthumary, J. (2008). 1 H NMR spectrum of (a) standard paclitaxel; and (b) crude paclitaxel from A. fumigatus. ResearchGate. Retrieved January 16, 2026, from [Link]

- Yan, G., et al. (2024). Extraction and separation of paclitaxel. Journal of Scientific and Engineering Research, 11(1), 126-131.

- WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents. (n.d.).

- US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10 ... - Google Patents. (n.d.).

-

Vogel, A., et al. (2021). 14N–1H HMQC solid-state NMR as a powerful tool to study amorphous formulations – an exemplary study of paclitaxel loaded polymer micelles. Journal of Materials Chemistry B. Retrieved January 16, 2026, from [Link]

-

Gelest Inc. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved January 16, 2026, from [Link]

-

Li, C.-C. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Wu, D.-J., et al. (2001). EXPERIMENTAL PURIFICATION OF PACLITAXEL FROM A COMPLEX MIXTURE OF TAXANES USING A SIMULATED MOVING BED. SciELO. Retrieved January 16, 2026, from [Link]

-

Lee, C.-W., et al. (1998). Solid-state NMR studies of the molecular structure of Taxol. PubMed. Retrieved January 16, 2026, from [Link]

-

Sharma, A., & Straubinger, R. M. (2002). Hydrolyzable hydrophobic taxanes: synthesis and anti-cancer activities. PubMed. Retrieved January 16, 2026, from [Link]

-

Ke, Y., et al. (2020). An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. PubMed. Retrieved January 16, 2026, from [Link]

-

Kumar, P., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. Retrieved January 16, 2026, from [Link]

-

Wang, J., et al. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers. Retrieved January 16, 2026, from [Link]

-

Lin, S., et al. (2000). Synthesis of highly potent second-generation taxoids through effective kinetic resolution coupling of racemic beta-lactams with baccatins. PubMed. Retrieved January 16, 2026, from [Link]

-

Patel, R. N. (2000). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. Request PDF. Retrieved January 16, 2026, from [Link]

-

Baran, P. S. (n.d.). Protecting Groups. Retrieved January 16, 2026, from [Link]

-

Patel, R. N., et al. (1994). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. PubMed. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023). TES protection. Retrieved January 16, 2026, from [Link]

-

Kingston, D. G. (2008). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved January 16, 2026, from [Link]

-

Zhang, Y., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Tivas, C., et al. (1996). Evaluation of the Cytotoxic Mechanism Mediated by Baccatin III, the Synthetic Precursor of Taxol. PubMed. Retrieved January 16, 2026, from [Link]

- S. Ashutosh Kumar, et al. (2012). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 4(1), 116-121.

-

Anapindi, K. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Retrieved January 16, 2026, from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2008). Regioselective Deacetylation in Nucleosides and Derivatives. PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Chemo-Enzymatic Synthesis of Ester-Linked Docetaxel-Monosaccharide Conjugates as Water-Soluble Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5629433A - Selective process for the deacylation and deacetylation of taxol and taxanes - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Baccatin IV: A Guide to HPLC and LC-MS Methods

Introduction: The Significance of Baccatin IV Quantification

This compound, a complex diterpenoid taxane, is a pivotal intermediate in the biosynthetic pathway of the potent anticancer drug, paclitaxel.[1] Found in various species of the yew tree (Taxus), the accurate and precise quantification of this compound is critical for the pharmaceutical industry.[2] It serves as a key precursor for the semi-synthesis of paclitaxel and its analogs, making its measurement essential for optimizing extraction processes, selecting high-yielding plant varieties, and ensuring the quality and consistency of raw materials.[3] This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and professionals in drug development.

This compound is a member of the taxane family, characterized by a complex tricyclic core structure.[1][4] Its structural similarity to other taxanes necessitates robust analytical methods that can effectively separate and quantify it within a complex plant matrix.[5] This guide will delve into the nuances of method development and validation for both HPLC and LC-MS, offering insights into the rationale behind procedural choices to ensure data integrity and reliability.

Part 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7] For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's moderate polarity.

Principle of Separation

In RP-HPLC, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar molecule, will have an affinity for both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of this compound on the column can be modulated to achieve separation from other components in the sample extract.[8]

Method Development Considerations

The development of a robust HPLC method requires careful optimization of several parameters:

-

Column Selection: A C18 column is the standard choice for taxane analysis, offering excellent resolving power. The choice of particle size (e.g., 5 µm or 3.5 µm) and column dimensions will impact efficiency and analysis time.[8]

-